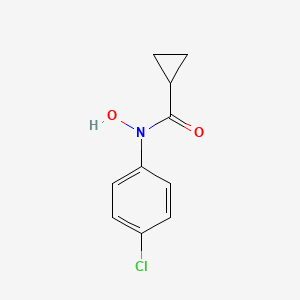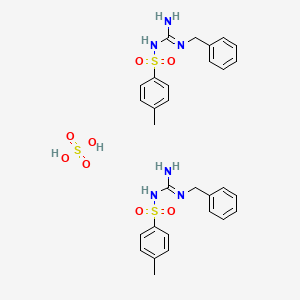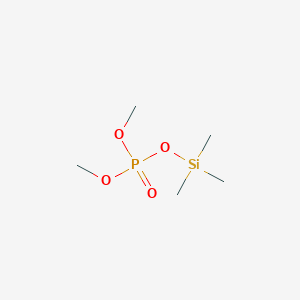
Dimethyl trimethylsilyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl trimethylsilyl phosphate is an organic compound with the chemical formula C5H15O3PSi. It is a colorless liquid that is soluble in organic solvents such as ether, methanol, and ethanol. This compound is known for its applications in organic synthesis, particularly as a catalyst and intermediate in various chemical reactions .
Méthodes De Préparation
Dimethyl trimethylsilyl phosphate can be synthesized through the reaction of dimethyl phosphite and trimethylchlorosilane. The reaction is typically carried out at room temperature, and the process generates hydrogen chloride gas as a byproduct. The reaction mixture is then purified using appropriate solvents to isolate the desired product .
Analyse Des Réactions Chimiques
Dimethyl trimethylsilyl phosphate undergoes various types of chemical reactions, including:
Oxidation and Reduction: It can participate in redox reactions, forming protective films on electrode surfaces in lithium-ion batteries.
Substitution: It can be used in the synthesis of phosphoamino acids and other phosphorous-containing compounds.
Common Reagents and Conditions: Typical reagents include trimethylchlorosilane and dimethyl phosphite, and reactions are often carried out at room temperature.
Major Products: The major products formed from these reactions include various phosphorous-containing intermediates and final products used in organic synthesis.
Applications De Recherche Scientifique
Dimethyl trimethylsilyl phosphate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which dimethyl trimethylsilyl phosphate exerts its effects involves the formation of protective films on electrode surfaces through electrochemical redox reactions. These films enhance the stability of the electrode-electrolyte interface and reduce impedance, thereby improving the overall performance of lithium-ion batteries . Additionally, it can react with hydrogen fluoride (HF) to remove HF molecules from the electrolyte, further stabilizing the battery system .
Comparaison Avec Des Composés Similaires
Dimethyl trimethylsilyl phosphate can be compared with other similar compounds, such as tris(trimethylsilyl) phosphite. Both compounds are used as additives in lithium-ion batteries to improve their performance. this compound is unique in its ability to form protective films on both positive and negative electrode surfaces, whereas tris(trimethylsilyl) phosphite primarily affects the cathode surface .
Similar Compounds
- Tris(trimethylsilyl) phosphite
- Dimethyl phosphite
- Trimethylchlorosilane
Propriétés
Numéro CAS |
18135-13-2 |
|---|---|
Formule moléculaire |
C5H15O4PSi |
Poids moléculaire |
198.23 g/mol |
Nom IUPAC |
dimethyl trimethylsilyl phosphate |
InChI |
InChI=1S/C5H15O4PSi/c1-7-10(6,8-2)9-11(3,4)5/h1-5H3 |
Clé InChI |
ZMOPZMZXAZWHMI-UHFFFAOYSA-N |
SMILES canonique |
COP(=O)(OC)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3-Dioxolane, 4-[(ethenyloxy)methyl]-2,2-dimethyl-](/img/structure/B14707633.png)


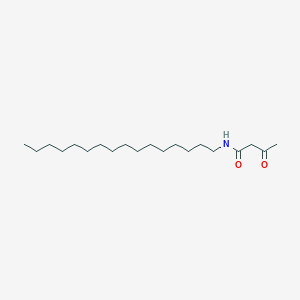
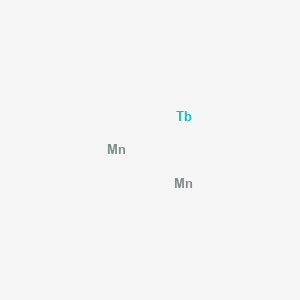
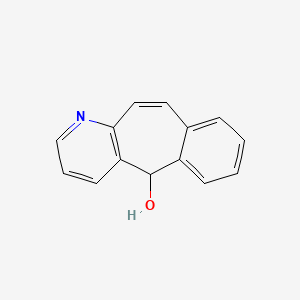
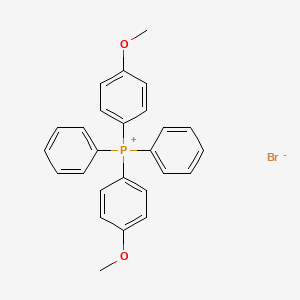
![5-[(4-Methoxyphenyl)hydrazinylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B14707676.png)
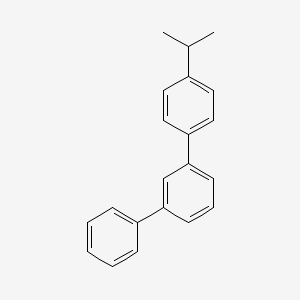
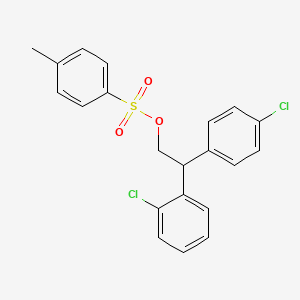
![4-Thiazolidinone, 5-[(4-nitrophenyl)azo]-3-phenyl-2-thioxo-](/img/structure/B14707683.png)

